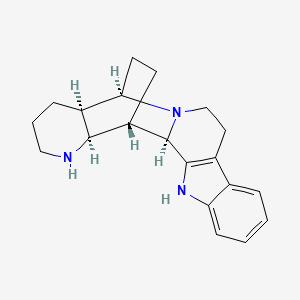

Nitrarine

Description

Properties

Molecular Formula |

C20H25N3 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(1S,2R,15R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene |

InChI |

InChI=1S/C20H25N3/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2/t14-,15-,17+,18-,20+/m0/s1 |

InChI Key |

SBGPASZOVGSOFJ-CHBAHTGHSA-N |

SMILES |

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56 |

Isomeric SMILES |

C1C[C@H]2[C@H]3CC[C@@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56 |

Canonical SMILES |

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56 |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

Nitrification Inhibitor

Nitrarine is recognized as a nitrification inhibitor, particularly in enhancing nitrogen use efficiency (NUE) and reducing nitrous oxide (N2O) emissions in agricultural practices. Field studies have shown that the application of nitrification inhibitors like this compound can lead to substantial improvements in crop yield and reductions in greenhouse gas emissions.

Key Findings from Research

- Reduction of N2O Emissions : Research indicates that the use of this compound can decrease N2O emissions significantly. For instance, one study reported reductions of 69% to 89% in N2O emissions at varying nitrogen application rates when this compound was applied alongside nitrogen fertilizers .

- Increase in Crop Yield : The application of this compound has been associated with increased grain yields. In trials, maize grain yield increased by up to 31% when treated with nitrification inhibitors compared to untreated controls .

- Enhanced Nitrogen Uptake : The use of this compound has been shown to improve above-ground nitrogen uptake by 62.3% to 61.1% across different nitrogen levels .

Data Table: Impact of this compound on Crop Yield and N2O Emissions

| Treatment | N Application Rate (kg/ha) | N2O Emissions Reduction (%) | Grain Yield Increase (%) |

|---|---|---|---|

| Control | 0 | - | - |

| N + this compound | 69 | 88 | 19 |

| N + this compound | 115 | 88 | 31 |

| N + this compound | 161 | 69 | 18.4 |

Pharmacological Applications

In addition to agricultural uses, this compound has been explored for its pharmacological properties. It acts as a selective dopamine D3 receptor partial agonist, suggesting potential applications in treating conditions related to dopamine dysregulation.

Case Study Insights

- Selective Receptor Modulation : A study highlighted the use of this compound as a ligand for serotonin receptors, indicating its potential role in drug discovery related to mood disorders and neuropharmacology .

- Experimental Validation : this compound has been validated through chemocentric informatics approaches, demonstrating its efficacy as a selective estrogen receptor modulator, which could have implications for hormone-related therapies .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Differences :

Pharmacological Activities

Table 2: Antiviral Activity of this compound and Comparators

Key Findings :

- Unlike broad-spectrum inhibitors (e.g., tetrandrine), this compound’s activity is virus-specific, suggesting a unique mechanism .

Q & A

Q. What are the standard methods for isolating and characterizing Nitrarine from natural sources?

this compound is isolated from Nitraria schoberi using chromatographic techniques such as silica gel column chromatography in solvent systems like chloroform-methanol-1-butanol-acetic acid (9:1:1:0.5), with Rf values of 0.22 under these conditions . Characterization involves ultraviolet (UV) spectroscopy to identify π-carbamine alkaloid absorption bands, infrared (IR) spectroscopy to detect NH groups (e.g., 750 cm⁻¹ peaks), and mass spectrometry (MS) to analyze fragmentation patterns (e.g., m/e 307 for M⁺ and m/e 85 for specific ions). Crystallization of derivatives (e.g., dipicrate salts) confirms purity .

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

Stability studies should include controlled experiments across pH gradients (e.g., 2–12), temperatures (e.g., 4°C to 60°C), and solvent systems (polar vs. nonpolar). Use high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy to monitor degradation products. For example, the decomposition temperature of this compound (231–232°C) indicates thermal stability limits . Document reagent sources, purity, and storage conditions to ensure reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ or EC₅₀ values. Include positive/negative controls (e.g., reference inhibitors) and validate assays with triplicate measurements. Report statistical software (e.g., GraphPad Prism) and criteria for outlier exclusion .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and proposed structures of this compound analogs?

Cross-validate ambiguous results using complementary techniques:

- Nuclear Magnetic Resonance (NMR) : Assign ¹H/¹³C signals to confirm substituent positions.

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

- Computational modeling : Compare theoretical MS/MS fragmentation patterns with experimental data . Document discrepancies in supplemental materials and reference conflicting literature to contextualize findings .

Q. What strategies ensure reproducibility in pharmacological assays involving this compound?

- Protocol standardization : Detail cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) .

- Data transparency : Publish raw datasets (e.g., spectral files, dose-response curves) in repositories like Zenodo.

- Collaborative validation : Partner with independent labs to replicate key experiments, adhering to guidelines in for reporting measures and exclusions .

Q. How can multidisciplinary approaches (e.g., phytochemistry and molecular docking) improve understanding of this compound’s mechanism of action?

- Phytochemical profiling : Isolate co-occurring alkaloids in Nitraria schoberi to assess synergistic/antagonistic effects .

- Computational studies : Perform molecular dynamics simulations to predict this compound’s binding affinity with targets (e.g., kinase enzymes). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Metabolomics integration : Use LC-MS/MS to track metabolic pathways influenced by this compound exposure .

Methodological Resources

- Structural elucidation : Prioritize IR and MS data for NH group identification and fragmentation pathways .

- Experimental rigor : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .

- Contradiction analysis : Apply dialectical frameworks to distinguish primary vs. secondary contradictions in data interpretation (e.g., principal aspect analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.